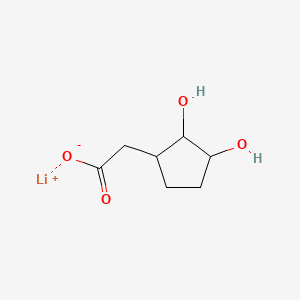
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is a chemical compound that combines lithium ions with an organic molecule containing a cyclopentyl ring substituted with two hydroxyl groups and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate typically involves the reaction of lithium hydroxide with 2-(2,3-dihydroxycyclopentyl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, filtration, and drying are commonly used to obtain the pure compound.
化学反应分析
Types of Reactions
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dioxocyclopentyl)acetic acid or 2-(2,3-dihydroxycyclopentyl)acetone.
Reduction: Formation of 2-(2,3-dihydroxycyclopentyl)ethanol or cyclopentane derivatives.
Substitution: Formation of 2-(2,3-dihydroxycyclopentyl)acetyl halides or amides.
科学研究应用
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and metabolic diseases.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
作用机制
The mechanism of action of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium and potassium, in neuronal enzymes and neurotransmitter receptors . This modulation can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing properties.
Lithium orotate: Investigated for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is unique due to its specific chemical structure, which combines the properties of lithium ions with the functional groups of the organic molecule
属性
分子式 |
C7H11LiO4 |
|---|---|
分子量 |
166.1 g/mol |
IUPAC 名称 |
lithium;2-(2,3-dihydroxycyclopentyl)acetate |
InChI |
InChI=1S/C7H12O4.Li/c8-5-2-1-4(7(5)11)3-6(9)10;/h4-5,7-8,11H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI 键 |
PAWUHWSYPMVYTM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CC(C(C1CC(=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


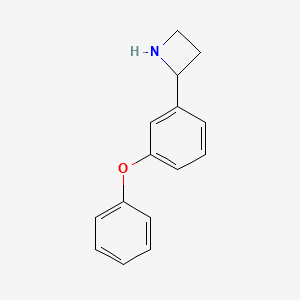


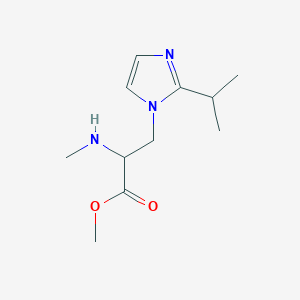
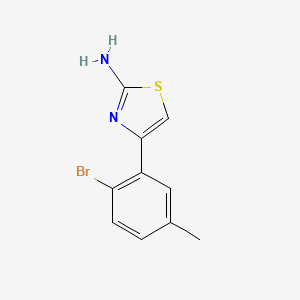
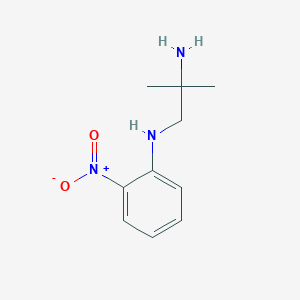
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
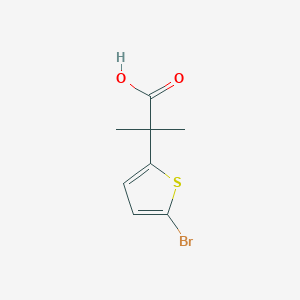
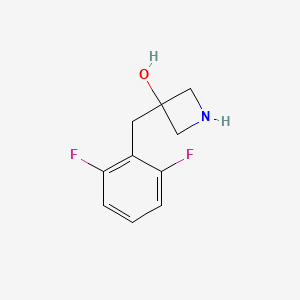

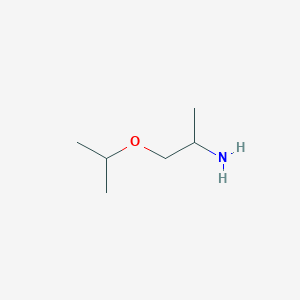
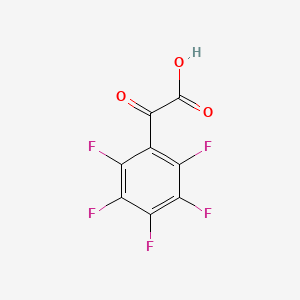
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)

